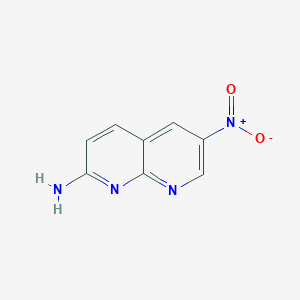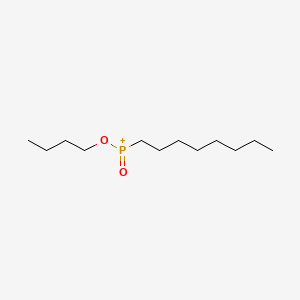![molecular formula C21H22N2O4S B14497618 N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine CAS No. 63382-58-1](/img/structure/B14497618.png)
N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine is a compound that belongs to the class of dansyl derivatives. Dansyl derivatives are known for their fluorescent properties, making them valuable in various scientific applications, particularly in the fields of biochemistry and molecular biology. This compound is used as a fluorescent probe for labeling and detecting biomolecules due to its ability to emit fluorescence upon excitation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine typically involves the reaction of dansyl chloride with L-phenylalanineThe reaction is usually carried out in an organic solvent such as acetone or chloroform, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its fluorescent properties.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride.
Hydrolysis: Acidic or basic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to changes in the fluorescent properties of the compound.
Aplicaciones Científicas De Investigación
N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in labeling proteins and peptides to study their structure and function.
Medicine: Utilized in diagnostic assays and imaging techniques to detect biomolecules.
Industry: Applied in the development of sensors and analytical tools for detecting various substances.
Mecanismo De Acción
The mechanism by which N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine exerts its effects is primarily based on its fluorescent properties. Upon excitation with light of a specific wavelength, the compound emits fluorescence, which can be detected and measured. This property makes it an excellent tool for labeling and detecting biomolecules. The molecular targets and pathways involved include interactions with amino groups in proteins and peptides, allowing for specific labeling and detection .
Comparación Con Compuestos Similares
Similar Compounds
Dansyl Chloride: A precursor to N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine, used for labeling amino acids and proteins.
Dansyl Amide: Another dansyl derivative with similar fluorescent properties.
Dansyl Hydrazine: Used for labeling carbonyl compounds.
Uniqueness
This compound is unique due to its specific interaction with L-phenylalanine, making it highly selective for labeling this amino acid. Its fluorescent properties are also highly stable, making it a reliable tool for various applications .
Propiedades
Número CAS |
63382-58-1 |
|---|---|
Fórmula molecular |
C21H22N2O4S |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H22N2O4S/c1-23(2)19-13-12-16-10-6-7-11-17(16)20(19)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m0/s1 |
Clave InChI |
DESVINSOYODYQJ-SFHVURJKSA-N |
SMILES isomérico |
CN(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
SMILES canónico |
CN(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


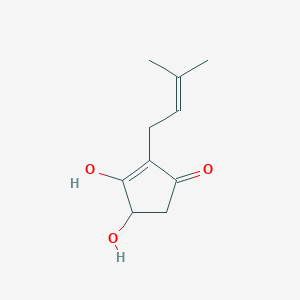
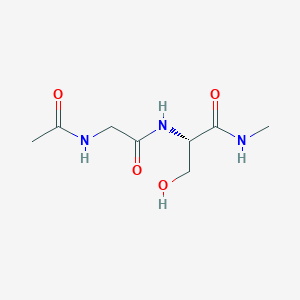
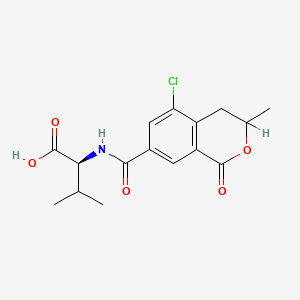
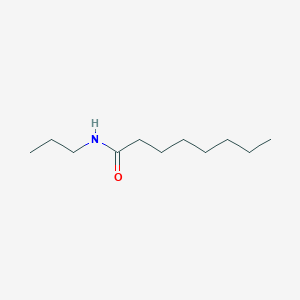
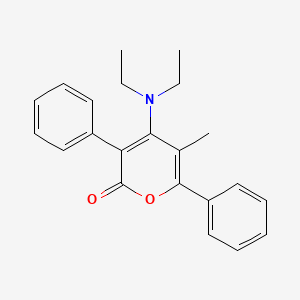
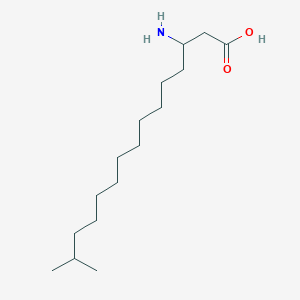
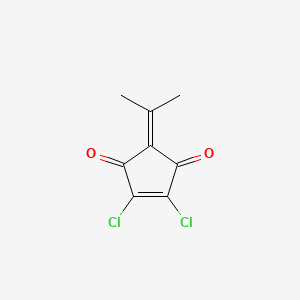
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
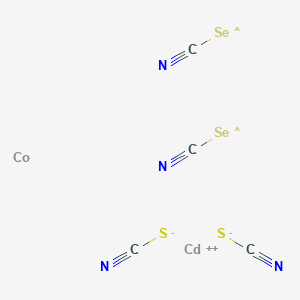
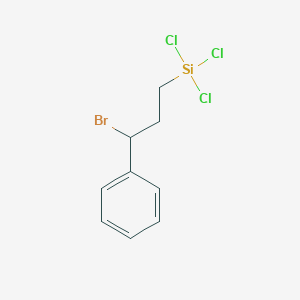
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
